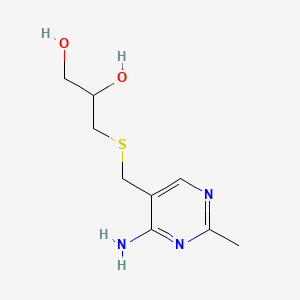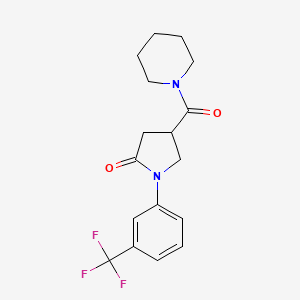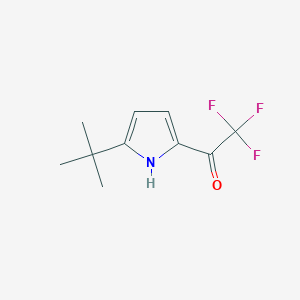
1-(5-tert-Butyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) typically involves multiple steps, starting with the preparation of the pyrrole ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the trifluoromethyl group and the attachment of the pyrrole ring. Detailed synthetic routes can vary, but they generally involve the use of reagents such as trifluoroacetic acid and tert-butylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrrole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone,1-[4-(1,1-dimethylethyl)phenyl]-
- Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-
- Ethanone,1-[5-(1,1-dimethylethyl)-2,3-dihydroxyphenyl]-
Uniqueness
Ethanone,1-[5-(1,1-dimethylethyl)-1H-pyrrol-2-yl]-2,2,2-trifluoro-(9ci) is unique due to its trifluoromethyl group and pyrrole ring, which confer specific chemical properties and reactivity. These features distinguish it from other similar compounds and make it valuable for various applications.
Propiedades
Número CAS |
34773-59-6 |
|---|---|
Fórmula molecular |
C10H12F3NO |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,3)7-5-4-6(14-7)8(15)10(11,12)13/h4-5,14H,1-3H3 |
Clave InChI |
MDVIGLLOHWLTSJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(N1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


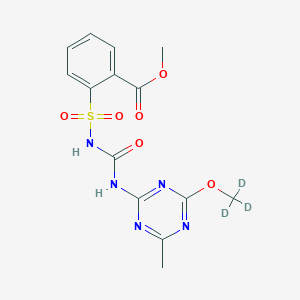
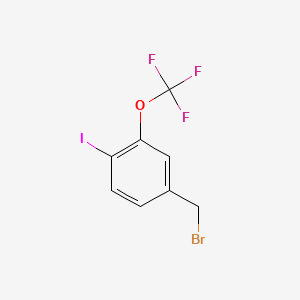


![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
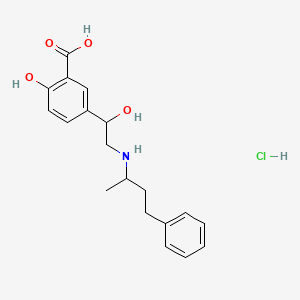
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
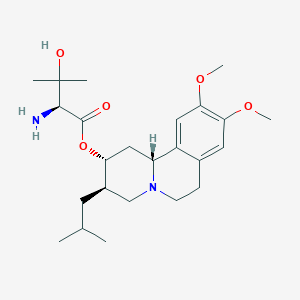
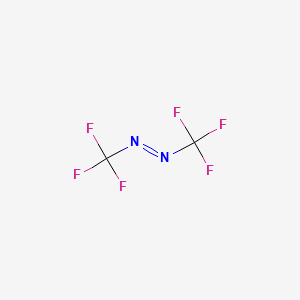
![(4S,4aR,7S,7aR,12bS)-7,9-diethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B13425261.png)
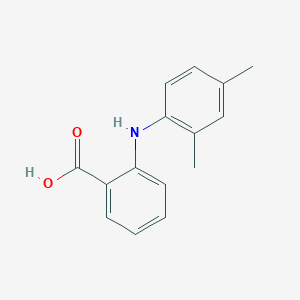
![Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)
